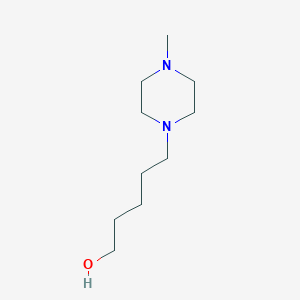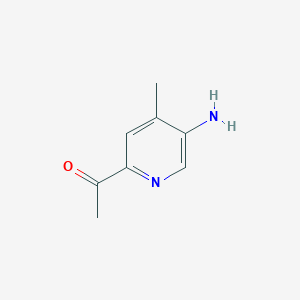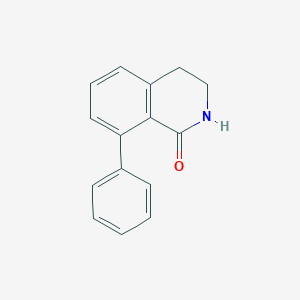
3-Methoxy-4,5-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of methoxy and dimethyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4,5-dimethylbenzoic acid typically involves the methylation of 3,4-dimethylphenol followed by carboxylation. One common method includes:
Methylation: 3,4-Dimethylphenol is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy group.
Carboxylation: The resulting 3-methoxy-4,5-dimethylphenol is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for methylation and carboxylation processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-4,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 3,5-Dimethyl-4-methoxybenzoic acid
- 4-Hydroxy-3,5-dimethylbenzoic acid
- 3,4-Dimethylbenzoic acid
Comparison:
- 3,5-Dimethyl-4-methoxybenzoic acid: Similar structure but differs in the position of the methoxy group.
- 4-Hydroxy-3,5-dimethylbenzoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
- 3,4-Dimethylbenzoic acid: Lacks the methoxy group, resulting in different physical and chemical properties.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-methoxy-4,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(10(11)12)5-9(13-3)7(6)2/h4-5H,1-3H3,(H,11,12) |
Clave InChI |
ZINHOYQQTYOYRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)



![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)

![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)



